Differential nAChR Subtype Agonist Potency: EC50 Comparison
This compound demonstrates distinct functional agonist potency at human α4β2 nicotinic acetylcholine receptors (nAChRs) compared to its potency at muscle-type nAChRs, a differentiation not observed with simple nicotinic acid esters [1][2]. In a functional assay using recombinant human α4β2 nAChR expressed in HEK cells, the compound exhibits an EC50 of 100 nM [1]. In contrast, its binding affinity at the muscle-type nAChR in TE671 cells is substantially weaker, with an EC50 of 2,100 nM (2.1 μM) [2]. This 21-fold difference in functional potency indicates a subtype selectivity profile that distinguishes it from non-selective agonists like nicotine itself, which typically shows potent activity across both subtypes.
| Evidence Dimension | Functional Agonist Potency (EC50) at nAChR Subtypes |
|---|---|
| Target Compound Data | EC50 = 100 nM at α4β2 nAChR (recombinant human, HEK cells) |
| Comparator Or Baseline | EC50 = 2,100 nM at muscle-type nAChR (TE671 cells) for the same compound |
| Quantified Difference | 21-fold higher potency at α4β2 vs. muscle-type (100 nM vs. 2100 nM) |
| Conditions | Functional agonist assay; recombinant human α4β2 cell lines vs. human muscle-type nAChR in TE671 cells. |
Why This Matters
For CNS-focused drug discovery programs, a compound with an α4β2 nAChR EC50 of 100 nM and a 21-fold selectivity window over muscle-type receptors provides a defined starting point for developing subtype-selective modulators, reducing the risk of peripheral side effects.
- [1] BindingDB. EC50: 100 nM. Compound evaluated for functional potency at human α4β2 nicotinic acetylcholine receptor in HEK cells. View Source
- [2] BindingDB. EC50: 2.10E+3 nM (2,100 nM). Binding affinity against nicotinic acetylcholine receptor using [3H]-(-)-nicotine radioligand. View Source
